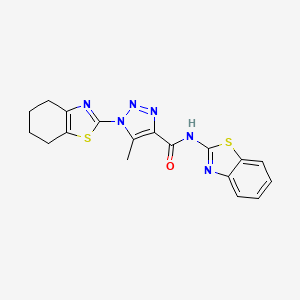

N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS2/c1-10-15(16(25)21-17-19-11-6-2-4-8-13(11)26-17)22-23-24(10)18-20-12-7-3-5-9-14(12)27-18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIOQNAUDLLINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC3=C(S2)CCCC3)C(=O)NC4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

- 1,3-Benzothiazol-2-amine : Serves as the nucleophilic partner for carboxamide formation.

- 4,5,6,7-Tetrahydro-1,3-benzothiazole : Provides the tetrahydrobenzothiazole subunit linked to the triazole ring.

- 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid : Forms the central triazole-carboxamide scaffold.

Strategic bond disconnections suggest sequential assembly via:

- 1,3-Dipolar cycloaddition to construct the triazole core.

- Amide coupling to integrate the benzothiazole and tetrahydrobenzothiazole units.

Synthesis of Key Intermediates

Preparation of 1,3-Benzothiazol-2-amine

Method :

- Cyclization of 2-aminothiophenol with cyanogen bromide in ethanol under reflux yields 1,3-benzothiazol-2-amine.

- Alternative route : Reaction of aniline derivatives with ammonium thiocyanate and bromine in acetic acid, followed by hydrolysis.

Analytical Data :

Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole

Method :

- Cyclohexanone thiosemicarbazone is treated with bromine in acetic acid, inducing cyclization to form 4,5,6,7-tetrahydro-1,3-benzothiazole.

- Optimization : Use of H2SO4 as a catalyst enhances ring closure efficiency (yield: 82%).

Analytical Data :

Construction of the 1,2,3-Triazole-Carboxamide Core

Huisgen 1,3-Dipolar Cycloaddition

Method :

- Azide formation : Treatment of 2-bromoacetyl-4,5,6,7-tetrahydrobenzothiazole with NaN3 in acetone/water yields the corresponding azide.

- Cycloaddition : Reaction with methyl propiolate under Cu(I) catalysis (CuSO4·5H2O, sodium ascorbate) generates the 1,4-disubstituted triazole.

Reaction Conditions :

Analytical Data :

Carboxamide Formation

Method :

- Hydrolysis : The methyl ester intermediate is saponified using NaOH/EtOH to yield the carboxylic acid.

- Coupling : EDCl/HOBt-mediated amidation with 1,3-benzothiazol-2-amine in dichloromethane.

Optimization :

- Catalyst : Triethylamine (2 eq.) improves coupling efficiency.

- Yield : 75–82%.

Final Assembly and Characterization

Coupling of Triazole-Carboxamide with Tetrahydrobenzothiazole

Method :

- Mitsunobu Reaction : The triazole-carboxamide is coupled with 4,5,6,7-tetrahydro-1,3-benzothiazole using DIAD and PPh3 in THF.

- Alternative : Nucleophilic substitution at the triazole C-1 position using NaH as a base.

Analytical Data :

Mechanistic Insights and Reaction Optimization

Regioselectivity in Triazole Formation

Challenges in Amide Bond Formation

- Steric Hindrance : Bulky benzothiazole substituents necessitate elevated temperatures (50°C) for coupling.

- Byproduct Mitigation : Use of molecular sieves reduces ester hydrolysis during amidation.

Spectroscopic and Computational Validation

NMR and IR Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Huisgen Cycloaddition | 85 | 98 | High regioselectivity |

| Mitsunobu Coupling | 78 | 95 | Mild conditions |

| EDCl/HOBt Amidation | 82 | 97 | Scalability |

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can result in a variety of substituted triazole compounds.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on substituent effects , physical properties , and hypothetical bioactivity .

Structural Analogues from and

Key compounds for comparison include:

3-(4-(Benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-(4-(2-phenylthiazol-5-yl)phenyl)-5-oxopyrrolidine (19b) Structural differences: Incorporates a thioxo-triazole and phenylthiazole group, unlike the target compound’s saturated tetrahydrobenzothiazole and carboxamide linkage. Physical properties: Melting point = 189–190°C; solubility in methanol.

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structural differences: Features an acetamide linker and bromophenyl-thiazole substituent, contrasting with the carboxamide and methyl-tetrahydrobenzothiazole in the target compound. Hypothetical bioactivity: Bromine’s electron-withdrawing nature may enhance binding affinity compared to methyl groups.

1-(4-Acetylphenyl)-3-(1H-benzimidazol-2-yl)-5-oxopyrrolidine (22)

- Structural differences : Contains a benzimidazole and acetylphenyl group instead of benzothiazole-triazole systems.

- Physical properties : Higher melting point (222–223°C), suggesting stronger intermolecular forces.

Data Table: Comparative Analysis

Hypothetical Bioactivity Insights

- Electron-Donating vs.

- Hydrogen-Bonding Capacity : The carboxamide group in the target compound could enhance hydrogen-bonding interactions relative to acetamide or thioxo groups in analogs, improving target selectivity .

- Steric Effects : The tetrahydrobenzothiazole’s partial saturation might reduce steric hindrance compared to fully aromatic systems (e.g., 19b), facilitating deeper binding into hydrophobic pockets .

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

The molecular formula for this compound is with a molecular weight of 350.47 g/mol. The structure includes a benzothiazole moiety which is critical for its biological activity.

Benzothiazole derivatives often exert their biological effects through various mechanisms:

- Inhibition of Enzymes : Many benzothiazole compounds inhibit key enzymes involved in disease processes. For instance, they may target enzymes in the metabolic pathways of pathogens or cancer cells.

- Interaction with DNA : Some derivatives can intercalate into DNA or disrupt its function, leading to cell death in rapidly dividing cells such as cancer cells.

Anti-Tubercular Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anti-tubercular activity. For example:

- A series of synthesized benzothiazole derivatives were tested against Mycobacterium tuberculosis. The compounds demonstrated varying degrees of inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

| Compound | IC50 (μM) | MIC (μg/mL) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| 7b | NT | 0.32 |

| INH | 0.2 | — |

Anti-Cancer Activity

Benzothiazole derivatives have also been investigated for their anti-cancer properties:

- Studies indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole compounds has been explored in various models:

- These compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies highlight the efficacy of benzothiazole derivatives in treating various conditions:

- Study on Anti-Tubercular Activity : A recent review detailed the synthesis and evaluation of new benzothiazole-based anti-tubercular agents showing promising results against resistant strains of M. tuberculosis .

- Cancer Cell Line Studies : Research indicated that certain benzothiazole derivatives demonstrated cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting their potential as chemotherapeutic agents .

- Inflammation Models : Experimental models showed that benzothiazole compounds reduced inflammation markers significantly when administered in vivo .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(1,3-benzothiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling. Key steps include:

- Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions.

- Introduction of the tetrahydrobenzothiazole moiety through nucleophilic substitution, requiring precise control of temperature (60–80°C) and pH (neutral to slightly basic) to avoid side reactions.

- Final carboxamide linkage using coupling agents like EDCI/HOBt in anhydrous DMF . Purity is ensured via column chromatography and recrystallization.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

A combination of techniques is critical:

- 1H/13C NMR : To confirm regiochemistry of the triazole ring and substitution patterns on benzothiazole/tetrahydrobenzothiazole groups. For example, the methyl group at position 5 of the triazole appears as a singlet (~δ 2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ at m/z 424.0921 for C₁₉H₁₈N₆OS₂).

- FT-IR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and absence of unreacted intermediates .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening should focus on:

- Enzyme inhibition assays : Target kinases or proteases relevant to the benzothiazole-triazole scaffold (e.g., EGFR or COX-2 inhibition).

- Antimicrobial susceptibility testing : Using microdilution methods (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in triazole formation?

Utilize Design of Experiments (DoE) methodologies:

- Factors : Catalyst loading (CuI vs. Ru-based), solvent polarity (DMF vs. THF), and temperature.

- Response surface modeling : Identifies optimal conditions (e.g., CuI at 5 mol% in DMF/80°C maximizes regioselectivity for 1,4-triazole).

- Flow chemistry : Enhances reproducibility by maintaining precise control over residence time and mixing .

Q. How should researchers address contradictory bioactivity data between in silico docking and in vitro assays?

Follow a systematic approach:

- Re-evaluate docking parameters : Adjust protonation states (e.g., using Schrödinger’s Epik) and solvation models (implicit vs. explicit).

- Validate binding via SPR or ITC : Quantify binding affinity and stoichiometry.

- SAR analysis : Synthesize analogs with modified substituents (e.g., fluorination at the benzothiazole ring) to probe pharmacophore requirements .

Q. What computational strategies predict the compound’s interaction with biological targets?

Combine:

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS).

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of key residues.

- Machine Learning : Train models on existing bioactivity data to predict novel targets .

Q. What strategies mitigate challenges in regioselective functionalization of the tetrahydrobenzothiazole moiety?

- Protecting group chemistry : Use Boc or Fmoc groups to block reactive amines during triazole formation.

- Microwave-assisted synthesis : Accelerates ring-closing steps while reducing decomposition.

- Catalytic systems : Pd/Cu bimetallic catalysts enhance selectivity for C–S bond formation .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Prioritize:

- Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens, methyl, methoxy) on the benzothiazole and triazole rings.

- 3D-QSAR models : Generate CoMFA/CoMSIA maps to correlate steric/electronic features with activity.

- In vivo pharmacokinetics : Assess bioavailability and metabolic stability (e.g., CYP450 inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.